molecular formula C8H10N2O B8789031 2,3-Dihydrobenzofuran-5,6-diamine

2,3-Dihydrobenzofuran-5,6-diamine

Cat. No. B8789031
M. Wt: 150.18 g/mol
InChI Key: LUJBMAUGJCJBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315513B2

Procedure details

The product obtained in Step 5 (2.5 g, 13.9 mmol) and Pd/C (0.5 g) were dissolved in EtOH (50 mL), hydrogenated in a Parr hydrogenation apparatus at room temperature and a hydrogen pressure of 50 PSI for 12 h. The catalyst was removed by filtration, the ethanol solution of the product was directly used in the next step of reaction.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([N+:11]([O-])=O)=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1.[H][H]>CCO.[Pd]>[NH2:1][C:2]1[C:3]([NH2:11])=[CH:4][C:5]2[O:9][CH2:8][CH2:7][C:6]=2[CH:10]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C(=CC2=C(CCO2)C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the ethanol solution of the product was directly used in the next step of reaction

Outcomes

Product
Name
Type
Smiles
NC=1C(=CC2=C(CCO2)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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